molecular formula C17H14F2N4O B3005893 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034227-69-3

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B3005893
CAS No.: 2034227-69-3
M. Wt: 328.323
InChI Key: BVKQRQVSGHPUQT-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of difluorobenzene, pyrazole, and pyridine moieties in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-methyl-1H-pyrazole through the reaction of hydrazine with acetylacetone.

    Synthesis of the Pyridine Derivative: The pyrazole derivative is then reacted with 4-bromopyridine under Suzuki-Miyaura coupling conditions to form the pyridine-pyrazole intermediate.

    Formation of the Benzamide: The final step involves the reaction of the pyridine-pyrazole intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-fluorobenzamide: Similar structure but with a chlorine atom instead of a difluoro group.

    1-methyl-1H-pyrazole-4-carboxamide: Contains the pyrazole moiety but lacks the pyridine and difluorobenzene groups.

    4-bromo-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a bromine atom instead of a difluoro group.

Uniqueness

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both difluorobenzene and pyrazole-pyridine moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

3,4-difluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-23-10-13(9-22-23)16-6-11(4-5-20-16)8-21-17(24)12-2-3-14(18)15(19)7-12/h2-7,9-10H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKQRQVSGHPUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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